molecular formula C7H6O3 B104220 5-Hydroxytropolone CAS No. 15852-34-3

5-Hydroxytropolone

Cat. No. B104220
CAS RN: 15852-34-3
M. Wt: 138.12 g/mol
InChI Key: RHKLONPUIWSHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxytropolone is a naturally occurring compound found in various plant species. It has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-hydroxytropolone is not fully understood. However, it is believed to act by chelating metal ions, which are essential for the growth and survival of microorganisms and cancer cells. This leads to the inhibition of various enzymatic reactions, ultimately resulting in cell death.

Biochemical And Physiological Effects

5-Hydroxytropolone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-hydroxytropolone in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential anticancer properties. However, one of the limitations of using 5-hydroxytropolone in lab experiments is its potential toxicity. It has been shown to be toxic to human cells at high concentrations.

Future Directions

There are several future directions for the research on 5-hydroxytropolone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, the development of new synthesis methods for 5-hydroxytropolone could lead to the discovery of new analogs with improved properties.

Synthesis Methods

5-Hydroxytropolone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the reaction of tropolone with hydrogen peroxide in the presence of a catalyst. This method yields 5-hydroxytropolone in high purity and yield. Other methods include the reaction of tropolone with nitrous acid and the oxidation of 2-hydroxytropone.

Scientific Research Applications

5-Hydroxytropolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential anticancer properties. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.

properties

CAS RN

15852-34-3

Product Name

5-Hydroxytropolone

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

4,5-dihydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H

InChI Key

RHKLONPUIWSHCD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=CC1=O)O)O

Canonical SMILES

C1=CC(=C(C=CC1=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.